Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
CAS No.: 1638765-19-1
Cat. No.: VC2889253
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1638765-19-1 |
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Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
IUPAC Name | methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H |
Standard InChI Key | IRSAIIPSQDUMJU-UHFFFAOYSA-N |
SMILES | COC(=O)CC1CC(C1)CN.Cl |
Canonical SMILES | COC(=O)CC1CC(C1)CN.Cl |
Chemical Identity and Structure
Basic Information
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is an organic compound characterized by a cyclobutane ring with an aminomethyl and acetate ester functional groups. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .
Structural Information and Identifiers
The compound's structural details and key identifiers are summarized in Table 1:
Property | Value |
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IUPAC Name | methyl 2-[3-(aminomethyl)cyclobutyl]acetate;hydrochloride |
CAS Number | 1638765-19-1 |
Molecular Formula | C₈H₁₆ClNO₂ |
Molecular Weight | 193.67 g/mol |
InChI | InChI=1S/C8H15NO2.ClH/c1-11-8(10)4-6-2-7(3-6)5-9;/h6-7H,2-5,9H2,1H3;1H |
InChIKey | IRSAIIPSQDUMJU-UHFFFAOYSA-N |
SMILES | COC(=O)CC1CC(C1)CN.Cl |
EC Number | 968-003-8 |
Table 1: Structural information and identifiers of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Structural Features
The structure of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride includes several key functional groups:
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A cyclobutane ring, which provides conformational rigidity
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An aminomethyl group (-CH₂NH₂) attached to the cyclobutane ring, protonated as the hydrochloride salt
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A methyl acetate ester moiety (-CH₂COOCH₃) as another substituent on the cyclobutane ring
These structural features contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .
Physical and Chemical Properties
Physical Properties
Physical properties of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride are summarized based on available data:
Property | Value |
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Physical State | Solid |
Color | Not specified in literature |
Solubility | Soluble in polar solvents (water, alcohols); limited solubility in non-polar solvents |
Storage Conditions | Room temperature |
Purity (Commercial) | Minimum 97% |
Table 2: Physical properties of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Chemical Properties
The compound exhibits chemical properties typical of cyclobutane derivatives and amino esters:
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The amino group functions as a nucleophile, capable of participating in various reactions including acylation, alkylation, and condensation reactions.
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The ester group can undergo hydrolysis, transesterification, and reduction reactions.
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The cyclobutane ring provides structural rigidity but may undergo ring-opening reactions under specific conditions.
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The hydrochloride salt form enhances stability and solubility in aqueous media compared to the free base .
Synthesis Methods
Synthetic Routes
The synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride typically involves multiple steps. Two primary synthetic approaches have been documented:
From Cyclobutylamine Derivatives
This approach begins with cyclobutylamine or a derivative:
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Reaction of cyclobutylamine with methyl bromoacetate under basic conditions to form the intermediate methyl 2-[3-(aminomethyl)cyclobutyl]acetate
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Treatment with hydrochloric acid to yield the hydrochloride salt
Formation of Cyclobutane Core
An alternative approach involves:
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Formation of the cyclobutane core structure through cycloaddition reactions
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Functionalization of the cyclobutane ring to introduce the aminomethyl and acetate groups
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Salt formation through treatment with HCl
Reaction Conditions and Considerations
Typical reaction conditions for the synthesis include:
Parameter | Typical Conditions |
---|---|
Solvent | Anhydrous THF, DMF, or dichloromethane |
Temperature | Room temperature to reflux |
Catalysts | Base catalysts (e.g., sodium hydride, potassium carbonate) |
Purification | Column chromatography, recrystallization |
Yield | Varies (30-70% depending on synthetic route) |
Table 3: Typical reaction conditions for the synthesis of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Chemical Reactions and Reactivity
Types of Reactions
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride can participate in various chemical reactions:
Reactions at the Amino Group
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Nucleophilic Substitution: The primary amine can act as a nucleophile in substitution reactions with electrophiles such as acid chlorides, anhydrides, and alkyl halides.
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Acylation: Formation of amides through reaction with acylating agents.
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Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
Reactions at the Ester Group
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Hydrolysis: Under acidic or basic conditions to form the corresponding carboxylic acid.
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Transesterification: Exchange of the methyl group with other alcohols.
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Reduction: Reduction to primary alcohols using reducing agents like LiAlH₄.
Reactions Involving the Cyclobutane Ring
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Ring-Opening: Under certain conditions, the strained cyclobutane ring may undergo ring-opening reactions.
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Substitution: Further functionalization of the cyclobutane ring through various reactions.
Applications in Research and Development
Building Block in Medicinal Chemistry
The compound serves as an important building block in medicinal chemistry, particularly for the synthesis of various pharmaceutical candidates. Its structural features make it valuable for:
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Drug design and development processes
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Structure-activity relationship (SAR) studies
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Development of enzyme inhibitors or receptor modulators
Protein Degrader Building Blocks
Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride is classified as a protein degrader building block, suggesting its potential application in the development of targeted protein degradation (TPD) technologies, such as proteolysis targeting chimeras (PROTACs) or molecular glues .
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis, particularly for the construction of complex molecules containing cyclobutane motifs. Its functionalized structure allows for selective modifications at different sites, enabling diverse transformations in multi-step syntheses.
Code | Hazard Statement |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Table 4: GHS Hazard Statements for Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride
Precautionary Measures
Recommended precautionary measures include:
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Prevention:
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Use in well-ventilated areas
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Wear protective gloves/protective clothing/eye protection/face protection
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Response:
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IF ON SKIN: Wash with plenty of water (P302+P352)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
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Storage:
Comparison with Related Compounds
Structural Analogs
Table 5 provides a comparison between Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride and structurally related compounds:
Table 5: Comparison of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride with structurally related compounds
Comparative Reactivity
The reactivity of Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride compared to its analogs is influenced by several factors:
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The cyclobutane ring in Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride provides more conformational flexibility than the cyclopropane ring in Methyl 2-[1-(aminomethyl)cyclopropyl]acetate, potentially affecting reaction rates and selectivity.
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The aminomethyl group (-CH₂NH₂) positioned at the 3-position of the cyclobutane ring in Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride provides different spatial orientation compared to compounds with direct amino substitution on the ring .
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The hydrochloride salt form affects solubility, stability, and reactivity compared to the free base form, particularly in nucleophilic reactions involving the amino group .
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